molecular formula C₄₄H₇₂N₁₀O₁₅ B612650 HIV p17 Gag (77-85) CAS No. 147468-65-3

HIV p17 Gag (77-85)

Katalognummer: B612650
CAS-Nummer: 147468-65-3
Molekulargewicht: 981.10
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIV p17 Gag (77-85) is an HLA-A*0201(A2)-restricted CTL epitope, used in the research of anti-HIV.

Biologische Aktivität

HIV p17 Gag (77-85), also known as SLYNTVATL (SL9), is a crucial peptide derived from the matrix protein of the Human Immunodeficiency Virus type 1 (HIV-1). It plays a significant role in eliciting immune responses, particularly through cytotoxic T lymphocytes (CTLs). This article explores the biological activity of HIV p17 Gag (77-85), including its immunogenic properties, cross-reactivity with other viral epitopes, and implications for vaccine development.

Structure and Function

HIV p17 Gag (77-85) is an epitope presented by the HLA-A*02:01 molecule, recognized by CD8+ T cells. This peptide is integral to the integrity of the virion particle and is involved in various stages of the viral life cycle, including assembly and budding. The immunogenicity of this peptide has led to its identification as one of the first CTL epitopes associated with HIV-1, demonstrating significant potential for therapeutic applications.

Key Features

  • Sequence : SLYNTVATL
  • Length : 9 amino acids
  • HLA Restriction : HLA-A*02:01
  • Role : Induces CTL responses against HIV-infected cells.

Cytotoxic T Lymphocyte (CTL) Activation

Research indicates that HIV p17 Gag (77-85) can stimulate specific CTL responses in about 75% of chronically infected individuals who express HLA-A*02:01. However, this response is less frequently observed in acute infections. The CTLs generated are capable of recognizing and eliminating HIV-infected cells, thereby playing a critical role in controlling viral replication during chronic infection .

Case Studies

  • Chronic Infection Studies : In studies involving chronically infected patients, SL9-specific CTLs were found to correlate inversely with viral load, suggesting that higher levels of these CTLs are associated with better control of HIV replication .
  • Vaccine Trials : Trials using peptide-based vaccines targeting SL9 have shown promise in eliciting robust immune responses. For instance, a study reported that healthy donors' CD8+ T cells could be primed ex vivo to produce SL9-specific CTLs that proliferate effectively upon stimulation .

Table 1: Summary of Immunogenic Responses

Study ReferencePopulationHLA TypeResponse RateComments
Chronic HIV-infectedA*02:0175%Strong correlation with viral load control
Healthy donorsA*02:01HighEx vivo priming successful
Vaccine recipientsA*02:01VariableImmunodominance observed similar to chronic infection

Cross-Reactivity with Other Viral Epitopes

HIV p17 Gag (77-85) has demonstrated cross-reactivity with epitopes from other viruses, notably influenza virus matrix protein (FLU-M1) and hepatitis C virus (HCV). This cross-reactivity may enhance immune responses in individuals previously exposed to these viruses.

Findings

  • Influenza Virus : Studies have shown that immunity against FLU-M1 can induce a specific response against HIV p17 Gag (77-85), suggesting potential for using prior influenza vaccinations to boost HIV immunity .
  • HCV Co-Infection : Research indicates possible T cell cross-reactivity between HCV NS5B and HIV p17 Gag epitopes, which could have implications for co-infected patients .

Implications for Vaccine Development

The unique properties of HIV p17 Gag (77-85) make it an attractive candidate for vaccine development. Its ability to elicit strong CTL responses could be harnessed in creating effective therapeutic vaccines aimed at controlling or preventing HIV infection.

Challenges and Considerations

Despite its potential, designing effective vaccines using SL9 faces challenges:

  • Immunodominance Variability : The immunodominance of SL9 varies between individuals and across different stages of infection.
  • Escape Mutations : The presence of escape mutations in the viral genome can diminish the effectiveness of SL9-targeted therapies .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69)/t22-,23+,24+,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPMZGASBMYMTQ-CPRZOGMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HIV p17 Gag (77-85)
Reactant of Route 2
HIV p17 Gag (77-85)
Reactant of Route 3
HIV p17 Gag (77-85)
Reactant of Route 4
HIV p17 Gag (77-85)
Reactant of Route 5
HIV p17 Gag (77-85)
Reactant of Route 6
HIV p17 Gag (77-85)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.